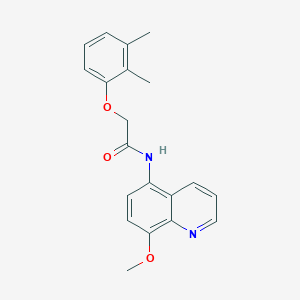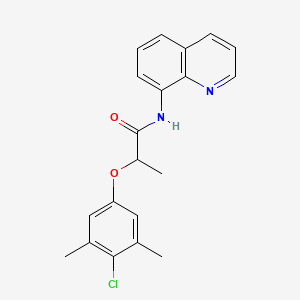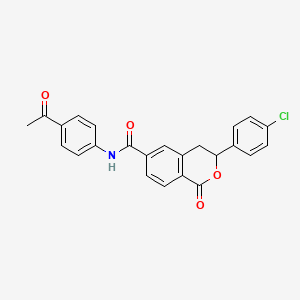
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: , also known by its chemical structure C20H18N2O3, is a synthetic organic compound. Its systematic name reflects its molecular composition: it contains an acetamide group (N-substituted amide) attached to a quinoline ring system, with a phenoxy group and methyl substituents.
準備方法
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,3-dimethylphenol with 8-methoxyquinoline-5-carboxylic acid chloride, followed by amidation with ammonia or an amine. The reaction proceeds as follows:
2,3-dimethylphenol+8-methoxyquinoline-5-carboxylic acid chloride→this compound
b. Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Acid chlorides are reactive electrophiles, facilitating the nucleophilic attack by the amine or ammonia.
c. Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would involve optimization of the synthetic route, purification, and quality control.
化学反応の分析
a. 反応性:
酸化: フェノール性ヒドロキシル基は、酸化されてキノン誘導体になります。
置換: フェノキシ基は、求核置換反応を受けやすいです。
還元: キノリン環系は、特定の条件下で還元を受ける可能性があります。
酸化: 過マンガン酸カリウム (KMnO) やクロム酸 (HCrO) などの酸化剤。
置換: ハロアルカン、アミン、または他の求核剤。
還元: 水素ガス (H) と適切な触媒 (例:炭素担持パラジウム)。
c. 主な生成物: 主な生成物は、反応条件によって異なります。酸化によってキノンが生成される場合がありますが、置換によってさまざまな誘導体が生成される可能性があります。
4. 科学研究への応用
医学: 抗菌作用や抗がん作用などの薬理学的特性を調査する。
ケミカルバイオロジー: 生物学的巨大分子との相互作用を研究する。
工業: その構造に基づいて、新しい材料や触媒を開発する。
科学的研究の応用
Medicine: Investigating its pharmacological properties, such as antimicrobial or anticancer effects.
Chemical Biology: Studying its interactions with biological macromolecules.
Industry: Developing new materials or catalysts based on its structure.
作用機序
正確なメカニズムは研究中の分野です。細胞標的との相互作用、おそらくシグナル伝達経路または酵素的プロセスに影響を与えていると考えられます。
6. 類似化合物の比較
直接の類似体は存在しませんが、キノリンとフェノキシ部分の組み合わせがユニークです。類似の化合物には、他のキノリン誘導体やアセトアミドが含まれます。
: 参照例。 : もう1つの参照。 : もう1つの参照。
類似化合物との比較
While no direct analogs exist, its combination of quinoline and phenoxy moieties makes it unique. Similar compounds include other quinoline derivatives and acetamides.
: Example reference. : Another reference. : Yet another reference.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-8-17(14(13)2)25-12-19(23)22-16-9-10-18(24-3)20-15(16)7-5-11-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
InChIキー |
YDJRQTKIJSJDGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11337515.png)

![5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337528.png)
![1-(thiophen-2-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337534.png)
![6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11337542.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11337552.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-4-nitrobenzamide](/img/structure/B11337554.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11337555.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11337559.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337565.png)

![N,N,2-trimethyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11337576.png)
![N-benzyl-1-[(4-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B11337578.png)
